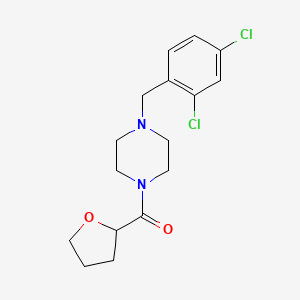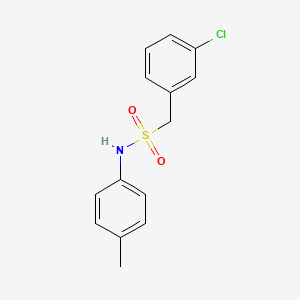![molecular formula C17H13NO5S2 B4585758 2,4-二氧代-5-({[5-(苯硫基)-2-呋喃基]亚甲基}-1,3-噻唑烷-3-基)乙酸甲酯](/img/structure/B4585758.png)
2,4-二氧代-5-({[5-(苯硫基)-2-呋喃基]亚甲基}-1,3-噻唑烷-3-基)乙酸甲酯
描述
This compound belongs to a class of thiazolidinone derivatives, which have been studied for various biological activities, including as potential drug candidates. The interest in these compounds arises from their diverse range of biological and pharmacological properties.
Synthesis Analysis
The synthesis of similar thiazolidinone derivatives often involves the cyclocondensation of appropriate precursors. For example, Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives through the cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) (Ali et al., 2012). This method could be adapted for the synthesis of methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been elucidated using various spectroscopic techniques. For instance, Gültekin et al. (2020) used XRD, FT-IR, UV-Vis, and NMR techniques to characterize similar compounds (Gültekin et al., 2020).
Chemical Reactions and Properties
Thiazolidinone derivatives often exhibit a range of chemical reactions due to their functional groups. The reactivity can be influenced by substitutions on the thiazolidinone ring, as seen in the studies by Nikalje et al. (2014, 2015) on similar compounds (Nikalje, 2014), (Nikalje et al., 2015).
Physical Properties Analysis
The physical properties like solubility, melting point, and crystalline structure can be determined using techniques such as X-ray crystallography, as demonstrated in the research on related compounds by Mabkhot et al. (2019) (Mabkhot et al., 2019).
科学研究应用
抗癌和抗氧化活性
1,3-噻唑烷-4-酮的新型衍生物,包括与2,4-二氧代-5-({[5-(苯硫基)-2-呋喃基]亚甲基}-1,3-噻唑烷-3-基)乙酸甲酯在结构上相关的化合物,已证实具有显著的抗癌和抗氧化活性。这些化合物经过合成并评估了其在抑制癌细胞生长和防御氧化应激方面的潜力 (K. Saied 等人,2019).
抗炎评估
对 1,3-噻唑烷-4-酮衍生物的进一步研究表明,它们在体外和体内模型中均具有有前景的抗炎活性。这些化合物经过合成并评估了其在减轻炎症方面的有效性,其中一些化合物的活性与标准抗炎药相当,而没有显着的溃疡毒性 (A. P. Nikalje,2014).
有机电子学
具有噻唑烷酮核心的化合物因其在有机电子学中的用途而受到探索,特别是在有机太阳能电池的设计中。这些分子的结构特征有助于其光伏特性,使其适用于太阳能转换技术中的组件 (Usman Ali 等人,2020).
抗菌特性
此外,噻唑烷酮衍生物的抗菌活性也已得到研究。这些研究旨在探索此类化合物在对抗各种微生物感染方面的潜力,突出了噻唑烷酮支架在药物化学中的多功能性 (Wagnat W. Wardkhan 等人,2008).
醛糖还原酶抑制
对亚氨基噻唑烷-4-酮乙酸衍生物的研究已发现醛糖还原酶的有效抑制剂,醛糖还原酶是一种与糖尿病并发症有关的酶。这些发现表明在管理与糖尿病相关的疾病方面具有潜在的治疗应用 (Sher Ali 等人,2012).
属性
IUPAC Name |
methyl 2-[(5E)-2,4-dioxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S2/c1-22-14(19)10-18-16(20)13(25-17(18)21)9-11-7-8-15(23-11)24-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPWJIPGDFFPPH-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [(5E)-2,4-dioxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-3-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)
![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)
![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)
![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)

![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585778.png)

![{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4585804.png)